3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, and a piperidine ring
Properties
IUPAC Name |
3-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-12-3-1-2-11(8-12)16(26)24-13-4-6-25(7-5-13)15-9-14(17(19,20)21)22-10-23-15/h1-3,8-10,13H,4-7H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSNPWBUVUHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly against cancer cells. The trifluoromethyl group can increase lipophilicity and metabolic stability, which are favorable for drug candidates. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Neurological Disorders
The piperidine and pyrimidine components of the compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors. This modulation may lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of benzamide derivatives. The presence of the trifluoromethyl group has been linked to increased potency against bacterial strains, making this compound a candidate for further investigation as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study published in the European Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including compounds similar to 3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neurological Activity
In a pharmacological study focusing on nicotinic receptors, compounds with structural similarities to this compound were found to enhance receptor activity in vitro. This suggests potential use in enhancing cognitive function or treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to its targets, while the pyrimidine and piperidine rings contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzamides and pyrimidine derivatives. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The presence of the trifluoromethyl group in 3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide makes it particularly unique due to its strong electron-withdrawing properties, which can significantly influence the compound’s chemical behavior .
Biological Activity
3-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. The compound's structure includes a chlorinated benzamide moiety and a piperidine ring substituted with a trifluoromethyl pyrimidine, which may influence its pharmacological properties.
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its potency against specific targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For example, benzamide derivatives have shown promise as RET kinase inhibitors, leading to reduced cell proliferation in cancer models . The presence of the trifluoromethyl group has been linked to increased inhibitory activity against various cancer cell lines.
Inhibition of Kinases
The compound's design suggests it may function as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. Compounds with similar structures have demonstrated moderate to high potency in inhibiting kinases in cellular assays, suggesting that this compound might exhibit similar effects .
Case Studies
- RET Kinase Inhibition : A study on benzamide derivatives indicated that compounds featuring a trifluoromethyl group significantly inhibited RET kinase activity, leading to decreased tumor growth in xenograft models . This suggests that our compound may also possess similar inhibitory effects.
- Cell Proliferation Studies : In vitro assays showed that derivatives with structural similarities to this compound inhibited the growth of various cancer cell lines, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The following table summarizes key features influencing its potency:
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Group | Enhances binding affinity |
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Piperidine Ring | Facilitates interaction with biological targets |
| Benzamide Moiety | Provides a scaffold for kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
